(1-Methoxyhex-5-en-3-yl)benzene
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Overview
Description
(1-Methoxyhex-5-en-3-yl)benzene is an organic compound with the molecular formula C13H18O. It features a benzene ring substituted with a (1-methoxyhex-5-en-3-yl) group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electron system in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxyhex-5-en-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows: [ \text{Benzene} + \text{(1-Methoxyhex-5-en-3-yl) chloride} \xrightarrow{AlCl_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The use of catalysts like aluminum chloride (AlCl3) is common to facilitate the reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: The compound can be reduced using hydrogenation techniques to yield saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles like halogens, nitro groups, etc.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst like FeCl3 or AlCl3.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Saturated alkylbenzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
(1-Methoxyhex-5-en-3-yl)benzene has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methoxyhex-5-en-3-yl)benzene involves its interaction with molecular targets through its aromatic ring and the methoxyhexenyl side chain. The benzene ring can participate in π-π interactions, while the side chain can engage in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Toluene: A simple alkylbenzene with a methyl group.
Ethylbenzene: Contains an ethyl group attached to the benzene ring.
Methoxybenzene (Anisole): Features a methoxy group directly attached to the benzene ring.
Uniqueness: (1-Methoxyhex-5-en-3-yl)benzene is unique due to its extended alkyl chain with a methoxy group and a double bond, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes. This structural complexity allows for more diverse interactions and applications .
Properties
CAS No. |
78100-56-8 |
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Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxyhex-5-en-3-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-3-7-12(10-11-14-2)13-8-5-4-6-9-13/h3-6,8-9,12H,1,7,10-11H2,2H3 |
InChI Key |
DNPDUTHCMSURST-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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